molecular formula C12H11N3O B1418235 4-Phenylpyridine-2-carboxamide oxime CAS No. 1219454-68-8

4-Phenylpyridine-2-carboxamide oxime

Cat. No. B1418235
M. Wt: 213.23 g/mol
InChI Key: GVVWJORRKZUUGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylpyridine-2-carboxamide oxime follows the reaction between 2-cyanopyridine and phenylhydroxylamine in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product can be characterized using various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.


Molecular Structure Analysis

The molecular weight of 4-Phenylpyridine-2-carboxamide oxime is 213.23 g/mol. Pyridine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials, can have its biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Ortho-Alkylation via Cobalt Catalysis : Aromatic carboxamides, including 2-phenylpyridine derivatives, can be ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This reaction is significant for its room temperature operation and the use of air as the sole oxidant, highlighting its potential in organic synthesis (Chen, Ilies, Yoshikai, & Nakamura, 2011).

Pharmaceutical Research

  • Met Kinase Inhibitors : 2-Aminopyridin-4-yloxy derivatives, closely related to 4-phenylpyridine-2-carboxamide oxime, have been identified as potent and selective Met kinase inhibitors. This research is pivotal for cancer treatment, as demonstrated by the successful in vivo efficacy of these compounds in tumor stasis (Schroeder et al., 2009).

Materials Science

  • Synthesis of Non-linear Optical Materials : Compounds structurally similar to 4-phenylpyridine-2-carboxamide oxime have been synthesized and characterized for their potential in non-linear optical (NLO) applications. This includes investigating their binding interactions and anticancer activity through molecular docking studies (Jayarajan et al., 2019).

Biochemistry and Molecular Biology

  • HIV-1 Reverse Transcriptase Inhibition : Related compounds like 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide have been identified as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. This research is significant in the development of new HIV treatments (Tamazyan et al., 2007).

Environmental Chemistry

  • Phosphorescent Sensor Development : Iridium(III) complexes of oximated 2,2'-bipyridine, closely related to 4-phenylpyridine-2-carboxamide oxime, have been developed as sensitive phosphorescent sensors for detecting hypochlorite. This research contributes to environmental monitoring and the detection of reactive oxygen species (Zhao et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 4-Phenylpyridine, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

To discover new compounds with favorable herbicidal activity, a range of phenylpyridine moiety-containing pyrazole derivatives were designed, synthesized, and identified . Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 . This suggests that 4-Phenylpyridine-2-carboxamide oxime and similar compounds could have potential applications in the development of new herbicides .

properties

IUPAC Name

N'-hydroxy-4-phenylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-12(15-16)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8,16H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWJORRKZUUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyridine-2-carboxamide oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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